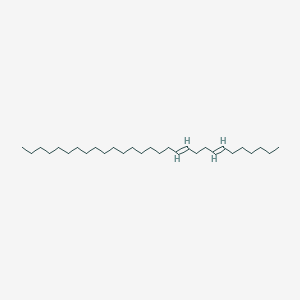
Nonacosadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonacosadiene, specifically (7Z,11Z)-Nonacosadiene, is a long-chain hydrocarbon pheromone primarily found in the fruit fly Drosophila melanogaster. This compound plays a crucial role in the mating behavior of these flies, acting as a chemical signal that influences male courtship behavior .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,11Z)-Nonacosadiene involves a series of chemical reactions starting from simpler hydrocarbons. One notable method includes the use of tetrahydropyridine derivatives. The synthetic route typically involves the formation of carbon-carbon double bonds at specific positions along the hydrocarbon chain .
Industrial Production Methods
While detailed industrial production methods for Nonacosadiene are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
Nonacosadiene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, converting double bonds into single bonds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
Nonacosadiene has several applications in scientific research:
Chemistry: Used as a model compound to study hydrocarbon chemistry and reaction mechanisms.
Biology: Studied for its role in insect behavior, particularly in mating and communication.
Industry: Used in the synthesis of other complex organic compounds and materials .
作用機序
Nonacosadiene exerts its effects primarily through its role as a pheromone. In Drosophila melanogaster, it binds to specific olfactory receptors on the antennae of male flies, triggering a cascade of neural signals that lead to courtship behavior. The molecular targets include olfactory sensory neurons that are tuned to detect this specific hydrocarbon .
類似化合物との比較
Nonacosadiene is part of a broader class of cuticular hydrocarbons that serve as pheromones in insects. Similar compounds include:
(Z,Z)-7,11-Heptacosadiene (7,11-HD): Another female-specific pheromone in Drosophila melanogaster.
(Z)-7-Tricosene (7-T): A male-specific antiaphrodisiac pheromone.
11-cis-Vaccenyl acetate (cVA): Another male-specific pheromone.
This compound is unique in its specific role in female Drosophila melanogaster and its ability to induce male courtship behavior, distinguishing it from other similar hydrocarbons .
特性
分子式 |
C29H56 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC名 |
(7E,11E)-nonacosa-7,11-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13+,23-21+ |
InChIキー |
KWUWRILZYFCPRI-IDQXUSCUSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCC/C=C/CC/C=C/CCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)
![benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14794951.png)
![Methyl 4-((2S,3S)-3-((S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoate](/img/structure/B14794958.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)
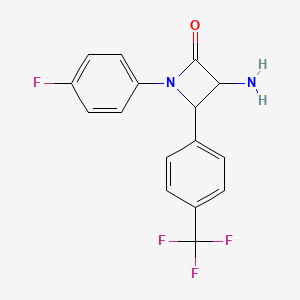
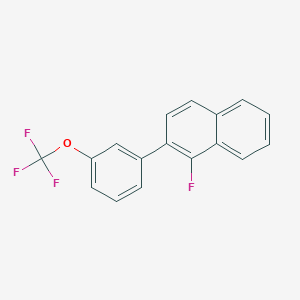
![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)

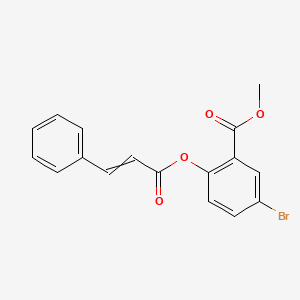
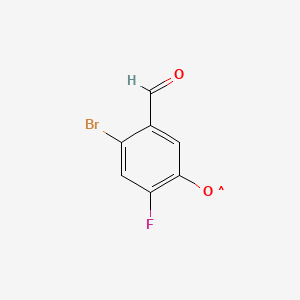
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
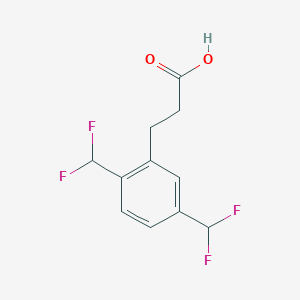
![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
